molecular formula C12H3Br3S3 B8223208 2,5,8-Tribromobenzo[1,2-b:3,4-b':5,6-b'']trithiophene

2,5,8-Tribromobenzo[1,2-b:3,4-b':5,6-b'']trithiophene

Cat. No. B8223208
M. Wt: 483.1 g/mol
InChI Key: QGROIEURFZUIHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5,8-Tribromobenzo[1,2-b:3,4-b':5,6-b'']trithiophene is a useful research compound. Its molecular formula is C12H3Br3S3 and its molecular weight is 483.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5,8-Tribromobenzo[1,2-b:3,4-b':5,6-b'']trithiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5,8-Tribromobenzo[1,2-b:3,4-b':5,6-b'']trithiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photovoltaic Applications

A significant application of materials similar to 2,5,8-Tribromobenzo[1,2-b:3,4-b':5,6-b'']trithiophene is in the field of photovoltaics. Keshtov et al. (2016) synthesized terpolymers containing benzothiadiazole and benzotrithiophene units, showing potential for efficient exciton dissociation in bulk heterojunction solar cells. Their research highlights the importance of molecular design in achieving high-performance solar cells (Keshtov et al., 2016).

Organic Semiconductors

Research by Nielsen et al. (2011) and Kashiki et al. (2011) demonstrates the utility of benzo[1,2-b:3,4-b':5,6-d'']trithiophenes in organic electronics, particularly as donor materials in donor-acceptor type copolymers for semiconductors. These studies highlight the material's potential in electronic applications due to its planar and electron-rich nature (Nielsen et al., 2011), (Kashiki et al., 2011).

Electrochromic Materials

Xu et al. (2018) explored the synthesis of polymers based on benzotrithiophene for use in electrochromic materials. Their findings suggest that these materials exhibit promising electrochromic performance, indicating potential applications in smart windows and displays (Xu et al., 2018).

Organic Field-Effect Transistors

Takimiya et al. (2004) synthesized 2,6-Diphenylbenzo[1,2-b:4,5-b']dichalcogenophenes, including analogs of 2,5,8-Tribromobenzo[1,2-b:3,4-b':5,6-b'']trithiophene, for use in organic semiconductors and field-effect transistors. Their research contributes to the development of high-performance semiconductors for electronic devices (Takimiya et al., 2004).

Charge Transfer in Organic Sensitizers

Jiang et al. (2013) studied the charge transfer in cross-conjugated isomers based on benzodithiophene, a compound structurally related to 2,5,8-Tribromobenzo[1,2-b:3,4-b':5,6-b'']trithiophene. Their findings contribute to understanding charge transfer dynamics in organic photovoltaic materials (Jiang et al., 2013).

Efficient Solar Cells

Duan et al. (2016) demonstrated the use of benzo[1,2-b:4,5-b']dithiophene in the synthesis of semiconducting copolymers, achieving impressive power conversion efficiencies in organic solar cells. This research underscores the material's potential in enhancing solar cell performance (Duan et al., 2016).

Synthesis and NMR Study

Zhu-chai (2013) conducted a synthesis and multinuclear NMR study of a compound related to 2,5,8-Tribromobenzo[1,2-b:4,5-b']dithiophene. This research provides insights into the structural characteristics of these compounds, essential for their application in various fields (Zhu-chai, 2013).

properties

IUPAC Name

4,9,14-tribromo-3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Br3S3/c13-7-1-4-10(16-7)5-2-9(15)18-12(5)6-3-8(14)17-11(4)6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGROIEURFZUIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C3=C(C=C(S3)Br)C4=C2C=C(S4)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Br3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,8-Tribromobenzo[1,2-b:3,4-b':5,6-b'']trithiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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